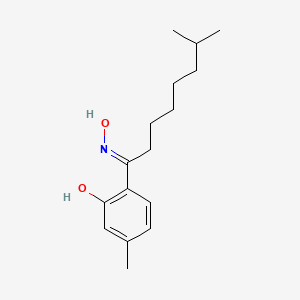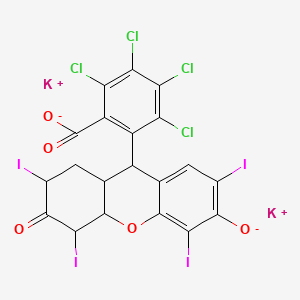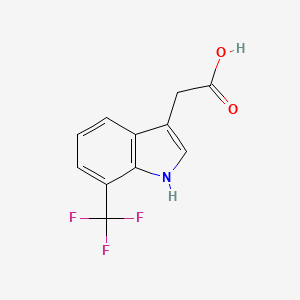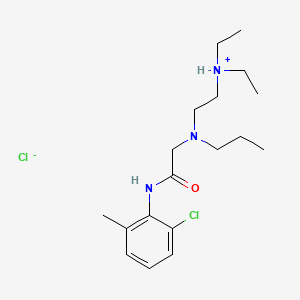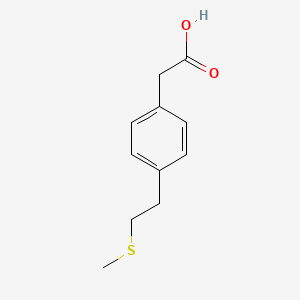
1H-Imidazole, 1-(2-ethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-(2-ethylphenyl)- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(2-ethylphenyl)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of substituted imidazoles often employs multicomponent reactions. For instance, a one-pot, four-component synthesis involving a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can yield trisubstituted imidazoles . This method is efficient and scalable, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 1-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP) to form α-aminoaldehydes.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Substitution reactions, such as halogenation, can be carried out using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: α-aminoaldehydes.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated imidazoles.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-(2-ethylphenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-(2-ethylphenyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole, 1-(phenylmethyl)-
- 1H-Imidazole, 1-(2-methylphenyl)-
- 1H-Imidazole, 1-(4-methylphenyl)-
Comparison: 1H-Imidazole, 1-(2-ethylphenyl)- is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to other substituted imidazoles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Conclusion
1H-Imidazole, 1-(2-ethylphenyl)- is a versatile compound with significant potential in various fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
25364-41-4 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
1-(2-ethylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-2-10-5-3-4-6-11(10)13-8-7-12-9-13/h3-9H,2H2,1H3 |
InChI-Schlüssel |
MQZSSWAZHBYHAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)
